Larotrectinib

描述

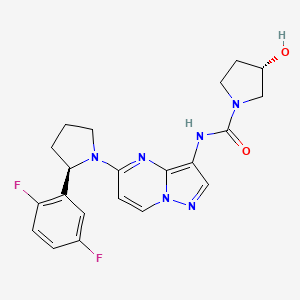

Structure

3D Structure

属性

IUPAC Name |

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNZQNWKBKUAII-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020707 | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223403-58-4 | |

| Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Larotrectinib in NTRK Fusion Cancers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are potent oncogenic drivers found across a wide array of pediatric and adult solid tumors.[1][2] These chromosomal rearrangements result in the expression of chimeric Tropomyosin Receptor Kinase (TRK) fusion proteins with constitutively active kinase domains, leading to uncontrolled cell proliferation and survival.[3][4] Larotrectinib (VITRAKVI®) is a first-in-class, orally administered, highly selective, and potent small-molecule inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[5][6] Its mechanism of action is centered on the direct inhibition of the ATP-binding site of TRK kinases, effectively abrogating the downstream signaling cascades that drive tumor growth.[7][8] This document provides a comprehensive technical overview of the NTRK signaling pathway, the molecular mechanism of this compound, its preclinical and clinical efficacy, and the mechanisms of acquired resistance.

The NTRK Signaling Pathway and the Role of NTRK Gene Fusions

The NTRK gene family comprises NTRK1, NTRK2, and NTRK3, which encode the TRKA, TRKB, and TRKC protein receptors, respectively.[3] In normal physiology, these receptors are crucial for the development and function of the nervous system.[4] Ligand binding (e.g., Nerve Growth Factor) to the extracellular domain of a TRK receptor induces receptor dimerization, leading to autophosphorylation of the intracellular kinase domain.[4][9] This activation triggers multiple downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, survival, and differentiation.[3][10]

Oncogenic NTRK fusions arise from chromosomal rearrangements that join the 3' region of an NTRK gene, containing the intact kinase domain, with the 5' end of an unrelated gene partner.[4][6] The partner gene often provides a dimerization or oligomerization domain that causes the resulting chimeric TRK fusion protein to be constitutively active, independent of ligand binding.[3][9] This leads to persistent and aberrant activation of downstream oncogenic signaling, driving tumor growth and survival.[11]

This compound: Molecular Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of TRKA, TRKB, and TRKC.[10][12] It is highly selective, demonstrating over 100-fold greater potency for TRK kinases compared to a panel of 226 other non-TRK kinases.[7][12] The drug binds within the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of the kinase and subsequent activation of downstream signaling pathways.[7][8] This blockade of oncogenic signaling induces G1 cell-cycle arrest and apoptosis in tumor cells dependent on TRK fusion proteins for their growth and survival.[8][13]

References

- 1. gene.com [gene.com]

- 2. communities.springernature.com [communities.springernature.com]

- 3. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hematologyandoncology.net [hematologyandoncology.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Landmark Therapy: An In-depth Technical Guide to the Discovery and Development of Larotrectinib (LOXO-101)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib (formerly LOXO-101), a first-in-class, highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family, represents a paradigm shift in oncology. Its development and subsequent approval as a "tissue-agnostic" therapy underscore the power of precision medicine, targeting a specific genomic alteration—NTRK gene fusions—irrespective of the tumor's histological origin. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of this compound, intended to serve as a valuable resource for the scientific community.

Introduction: The Rise of a Targeted Therapy

The discovery of oncogenic driver mutations has revolutionized cancer therapy, moving beyond traditional cytotoxic chemotherapy towards targeted agents with improved efficacy and safety profiles. The neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for the TRK proteins TRKA, TRKB, and TRKC, respectively. These receptors play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements resulting in the fusion of an NTRK gene with a partner gene lead to the expression of a chimeric TRK fusion protein.[1] This fusion protein is constitutively active, driving downstream signaling pathways that promote cellular proliferation, survival, and ultimately, tumorigenesis.[2]

NTRK gene fusions are rare but have been identified in a wide variety of adult and pediatric solid tumors, including infantile fibrosarcoma, thyroid cancer, salivary gland cancer, and lung cancer.[3][4] The low frequency of these fusions in common cancers made traditional clinical trial designs challenging. This compound was developed by Array BioPharma and subsequently licensed to Loxo Oncology in 2013 to specifically target these TRK fusion proteins, heralding a new era of tumor-agnostic drug development.[5]

Preclinical Discovery and Development

The preclinical development of this compound established its potency, selectivity, and anti-tumor activity in models harboring NTRK gene fusions.

In Vitro Efficacy

This compound was designed as a potent and selective ATP-competitive inhibitor of all three TRK kinases.[6] Biochemical assays demonstrated its high affinity for the ATP-binding pocket of TRKA, TRKB, and TRKC, leading to the inhibition of their kinase activity.[7]

Table 1: In Vitro Kinase and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Fusion Partner | IC50 (nM) | Reference |

| Biochemical Kinase Assay | TRKA | - | 5 | [8] |

| TRKB | - | 11 | [8] | |

| TRKC | - | 6 | [9] | |

| Cell Viability Assay | KM12 (Colorectal Cancer) | TPM3-NTRK1 | <10 | [8] |

| CUTO-3 (Lung Cancer) | MPRIP-NTRK1 | <100 | [8] | |

| MO-91 (Acute Myeloid Leukemia) | ETV6-NTRK3 | <10 | [8] |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in preclinical xenograft models using human cancer cell lines harboring NTRK gene fusions. Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression.[10]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | Tumor Type | Fusion Partner | Mouse Model | Dosing Regimen | Outcome | Reference |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | Athymic Nude Mice | Orally, daily for 2 weeks | Dose-dependent tumor inhibition | [10] |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | - | 200mg/kg/day p.o. for six weeks | Reduced leukemic infiltration to undetectable levels | [10] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the constitutively active TRK fusion proteins, thereby blocking downstream signaling cascades crucial for tumor cell growth and survival.

TRK Signaling Pathway

The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation of the kinase domains. This activation initiates a cascade of intracellular signaling events, primarily through the Ras/MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are critical for cell proliferation, differentiation, and survival.[2][11] In cancers driven by NTRK gene fusions, the resulting chimeric proteins are perpetually active, leading to uncontrolled cell growth.[4]

This compound's Inhibition Mechanism

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of the TRK fusion protein, preventing the phosphorylation and subsequent activation of downstream signaling molecules. This blockade of the TRK signaling cascade leads to the induction of apoptosis and cell cycle arrest in tumor cells dependent on TRK fusion proteins for their survival.[7]

Clinical Development

The clinical development of this compound was notable for its "basket trial" design, enrolling patients with any solid tumor harboring an NTRK gene fusion. This tumor-agnostic approach was based on the strong scientific rationale that the oncogenic driver, the TRK fusion, was the critical therapeutic target, regardless of the tissue of origin. The pivotal clinical data came from a pooled analysis of three multicenter, open-label, single-arm trials: LOXO-TRK-14001 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431).[12]

Table 3: Summary of Key this compound Clinical Trials

| Trial ID | Phase | Patient Population | Key Objectives |

| LOXO-TRK-14001 | I | Adults with advanced solid tumors | Safety, tolerability, pharmacokinetics, and preliminary efficacy |

| SCOUT | I/II | Pediatric patients with advanced solid or primary CNS tumors | Safety, efficacy, and pharmacokinetics in children |

| NAVIGATE | II | Adults and adolescents (≥12 years) with NTRK fusion-positive solid tumors | Efficacy in a basket trial design |

Clinical Efficacy

A pooled analysis of the first 55 patients from these trials demonstrated a high overall response rate (ORR) and durable responses across a wide range of tumor types.[12] Subsequent analyses with larger patient populations and longer follow-up have consistently confirmed these impressive results.

Table 4: Efficacy of this compound in NTRK Fusion-Positive Cancers (Pooled Analysis)

| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |

| Overall Response Rate (ORR) | 79% | 72% - 85% | [12] |

| - Complete Response | 16% | - | [12] |

| - Partial Response | 63% | - | [12] |

| Median Duration of Response | 35.2 months | 21.6 - Not Estimable | [13] |

| Median Progression-Free Survival | 25.8 months | 15.2 - Not Estimable | [13] |

| Median Overall Survival | Not Reached | - | [13] |

Safety and Tolerability

This compound has been generally well-tolerated, with most adverse events being grade 1 or 2. The most common treatment-related adverse events include fatigue, dizziness, nausea, anemia, and increased liver enzymes (AST/ALT).[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical and clinical development of this compound.

Detection of NTRK Gene Fusions

Accurate identification of patients with NTRK gene fusions is critical for treatment with this compound. Several methods are employed for this purpose.

-

Immunohistochemistry (IHC): Utilizes a pan-TRK antibody to detect the overexpression of TRK proteins, which can be indicative of an NTRK gene fusion.[7][14]

-

Protocol Outline: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by incubation with a primary pan-TRK antibody (e.g., clone EPR17341). A secondary antibody and detection system are used for visualization.[14]

-

-

Fluorescence In Situ Hybridization (FISH): Employs fluorescently labeled DNA probes to detect chromosomal rearrangements involving the NTRK genes. Break-apart probes are commonly used.[5]

-

Protocol Outline: FFPE tissue sections are pretreated to allow probe penetration. DNA probes for the specific NTRK gene are hybridized to the cellular DNA. The slides are then washed and analyzed under a fluorescence microscope to identify signal patterns indicative of a gene fusion.[5]

-

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Can detect specific, known NTRK fusion transcripts.

-

Protocol Outline: RNA is extracted from the tumor sample and reverse transcribed into cDNA. PCR is then performed using primers specific to the known fusion partners. The PCR products are analyzed by gel electrophoresis or other methods.[13]

-

-

Next-Generation Sequencing (NGS): The most comprehensive method, capable of identifying both known and novel NTRK fusion partners. RNA-based NGS is preferred as it directly sequences the fusion transcripts.[1][3]

-

Protocol Outline: RNA is extracted from the tumor sample and converted to a cDNA library. The library is then sequenced, and the data is bioinformatically analyzed to identify fusion transcripts.[1]

-

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRK kinases.

-

Methodology: A biochemical enzymatic assay using recombinant human TRK kinase domains.

-

Reagents: Recombinant human TRKA, TRKB, and TRKC kinase domains, ATP, a suitable substrate peptide (e.g., poly-Glu-Tyr), this compound at various concentrations, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., a phosphotyrosine-specific antibody).[15]

-

Procedure: The TRK kinase, substrate, and varying concentrations of this compound are incubated in an assay buffer. The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes at 30°C). The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence or luminescence). IC50 values are calculated from the dose-response curve.[15]

-

Cell Viability Assay

-

Objective: To assess the effect of this compound on the viability of cancer cells harboring NTRK gene fusions.

-

Methodology: A common method is the Cell Counting Kit-8 (CCK-8) or MTT assay.

-

Cell Culture: Cancer cell lines with known NTRK fusions (e.g., KM12) are cultured in appropriate media.

-

Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours). A reagent such as WST-8 (in CCK-8) or MTT is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured, and cell viability is calculated relative to untreated control cells.[16][17]

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.

-

Tumor Implantation: Human cancer cells with an NTRK gene fusion (e.g., KM12) are implanted subcutaneously into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be used for further analysis.[2]

-

Western Blot for Phosphorylated TRK

-

Objective: To confirm the inhibition of TRK phosphorylation by this compound in cells.

-

Methodology:

-

Sample Preparation: Cells are treated with this compound for a specified time, then lysed to extract proteins.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated TRK (p-TRK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. A chemiluminescent substrate is added, and the signal is captured. The membrane can be stripped and re-probed for total TRK and a loading control (e.g., GAPDH) for normalization.[18]

-

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to this compound can develop. The primary mechanisms of resistance include:

-

On-target mutations: The most common mechanism involves the acquisition of mutations in the NTRK kinase domain, such as solvent front mutations (e.g., G595R in NTRK1, G623R in NTRK3) or gatekeeper mutations. These mutations sterically hinder the binding of this compound to the ATP-binding pocket.

-

Off-target (bypass) activation: Activation of alternative signaling pathways that bypass the need for TRK signaling, such as mutations in KRAS, BRAF, or amplification of MET.

The development of next-generation TRK inhibitors, such as Selitrectinib (LOXO-195), is aimed at overcoming these resistance mechanisms.

Conclusion

The discovery and development of this compound represent a landmark achievement in precision oncology. Its high efficacy and favorable safety profile in patients with NTRK fusion-positive cancers have established a new standard of care and have paved the way for future tumor-agnostic drug development. This technical guide provides a comprehensive resource for understanding the scientific foundation of this important therapeutic agent. The continued study of this compound and the mechanisms of resistance will undoubtedly provide further insights into the treatment of NTRK fusion-positive cancers and the broader field of targeted therapy.

References

- 1. rna-seqblog.com [rna-seqblog.com]

- 2. oncomine.com [oncomine.com]

- 3. ntrktesting.com [ntrktesting.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biocare.net [biocare.net]

- 8. Solid tumors harboring NTRK fusion | Study 20290 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Facebook [cancer.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. This compound Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]

- 14. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

Larotrectinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotrectinib (formerly LOXO-101) is a first-in-class, highly potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins: TRKA, TRKB, and TRKC.[1][2] These receptor tyrosine kinases, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are critical drivers of cell proliferation and survival in a variety of human cancers when they are constitutively activated by chromosomal rearrangements that result in NTRK gene fusions.[1][3] this compound's mechanism of action is based on the targeted inhibition of these TRK fusion proteins, making it a "tumor-agnostic" therapy, effective against any solid tumor harboring an NTRK gene fusion.[4] This technical guide provides an in-depth overview of this compound's target profile, its remarkable kinase selectivity, and the experimental methodologies used to characterize this leading precision oncology therapeutic.

Target Profile and Kinase Selectivity

This compound is an ATP-competitive inhibitor that demonstrates potent and highly selective inhibition of all three TRK family members.[3] In a comprehensive panel of purified enzyme assays, this compound inhibited TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range.[5]

Quantitative Kinase Inhibition Data

The selectivity of this compound for TRK kinases over other kinases is a key feature of its pharmacological profile. In a broad panel of 227 non-TRK kinases, this compound showed minimal activity, with only TNK2 being inhibited at a concentration approximately 100-fold higher than that required for TRK inhibition.[5][6] Another in vitro study confirmed that this compound exhibits no other significant kinase inhibition at concentrations below 1,000 nM.[7]

| Kinase Target | IC50 (nM) |

| TRKA | 5 - 11 |

| TRKB | 5 - 11 |

| TRKC | 5 - 11 |

| TNK2 | ~500 - 1100 |

Table 1: In Vitro Inhibitory Activity of this compound Against TRK and Off-Target Kinases.[5]

The cellular potency of this compound has been demonstrated in various cancer cell lines harboring NTRK gene fusions.

| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | 2.8 |

| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | 1.9 |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1.1 |

Table 2: Cellular Potency of this compound in Cancer Cell Lines with NTRK Fusions.[8]

Signaling Pathway Inhibition

The constitutive activation of TRK fusion proteins leads to the activation of several downstream signaling pathways that are crucial for tumor cell growth and survival. This compound effectively blocks these pathways by inhibiting the initial TRK autophosphorylation. The primary signaling cascades affected are:

-

RAS/MAPK/ERK Pathway: Regulates cell proliferation and differentiation.[9][10]

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.[11][12][13]

-

PLCγ Pathway: Involved in cell growth and differentiation.[14]

Below is a diagram illustrating the TRK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target profile and kinase selectivity of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the IC50 values of inhibitors against purified kinases.[5][15][16]

Objective: To quantify the inhibitory potency of this compound against TRKA, TRKB, TRKC, and a panel of off-target kinases.

Materials:

-

Recombinant GST- or His-tagged kinases (TRKA, TRKB, TRKC, and other kinases of interest)

-

LanthaScreen™ Eu-labeled anti-tag (GST or His) antibody

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

-

This compound (or other test compound)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create a 3X intermediate dilution of the compound series in Kinase Buffer A.

-

Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A. The final concentrations of kinase and antibody should be optimized for each specific kinase, but are typically in the low nanomolar range (e.g., 5 nM kinase and 2 nM antibody).

-

Tracer Preparation: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the specific kinase.

-

Assay Assembly:

-

Add 5 µL of the 3X intermediate compound dilution to the wells of the 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure the emission at 615 nm (europium emission) and 665 nm (Alexa Fluor™ 647 emission).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[17][18][19]

Objective: To determine the potency of this compound in inhibiting the proliferation of cancer cell lines harboring NTRK gene fusions.

Materials:

-

NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3, MO-91)

-

Appropriate cell culture medium and supplements

-

This compound (or other test compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NTRK fusion-positive cells in an opaque-walled multiwell plate at a predetermined optimal density in their respective culture medium.

-

Compound Treatment: After allowing the cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.

-

Reconstitute the Substrate with the Buffer to form the CellTiter-Glo® Reagent.

-

Allow the assay plate and its contents to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

-

-

Lysis and Signal Stabilization:

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of TRK Signaling

This technique is used to detect the phosphorylation status of TRK and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway modulation.[20][21]

Objective: To confirm that this compound inhibits the phosphorylation of TRK and downstream signaling proteins (e.g., AKT, ERK) in NTRK fusion-positive cancer cells.

Materials:

-

NTRK fusion-positive cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies against p-TRK (pan-TRK), total TRK, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture NTRK fusion-positive cells to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped and re-probed with the corresponding antibodies.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a TRK inhibitor like this compound.

Conclusion

This compound is a paradigm of precision medicine, demonstrating remarkable efficacy in patients with tumors harboring NTRK gene fusions, irrespective of the tumor's tissue of origin. Its clinical success is underpinned by its highly potent and selective inhibition of the TRK family of kinases. The experimental methodologies outlined in this guide are fundamental to the characterization of such targeted therapies, providing the quantitative data and mechanistic insights necessary for their successful development and clinical implementation. The continued application of these techniques will be crucial for the discovery and evaluation of next-generation TRK inhibitors and other targeted cancer therapeutics.

References

- 1. This compound, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective tropomyosin receptor kinase inhibitor for adult and pediatric tropomyosin receptor kinase fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficacy of this compound in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 10. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 11. researchgate.net [researchgate.net]

- 12. genscript.com [genscript.com]

- 13. Activation of phospholipase C gamma by PI 3-kinase-induced PH domain-mediated membrane targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 17. promega.com [promega.com]

- 18. ch.promega.com [ch.promega.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Preclinical Evidence for Larotrectinib in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotrectinib (VITRAKVI®) is a first-in-class, highly selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1] Chromosomal rearrangements involving the Neurotrophic Tyrosine Receptor Kinase genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of TRK fusion proteins. These fusion proteins are constitutively active, ligand-independent oncogenic drivers that activate downstream signaling pathways, promoting cellular proliferation and survival in a wide range of solid tumors.[2] this compound has received tumor-agnostic approval for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion.[3] This guide provides an in-depth overview of the preclinical evidence that formed the basis for the clinical development of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

TRK fusion proteins activate several downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell proliferation and survival.[4] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[5] Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of TRK and downstream effectors such as AKT and ERK in cancer cells harboring NTRK fusions.[5]

Quantitative Data Summary

In Vitro Potency of this compound

The in vitro activity of this compound has been evaluated against both isolated TRK kinases and various cancer cell lines harboring different NTRK gene fusions. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for the TRK family of kinases.

| Target | IC50 (nM) | Reference(s) |

| TRKA (Kinase Assay) | 5-6.5 | [1][5] |

| TRKB (Kinase Assay) | 8.1-11 | [1][5] |

| TRKC (Kinase Assay) | 10.6-11 | [1][5] |

| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference(s) |

| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | ~1-5 | [6] |

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models using human cancer cell lines with NTRK fusions. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

| Tumor Model | Cancer Type | Treatment and Dose | Outcome | Reference(s) |

| KM12 Xenograft | Colorectal Carcinoma | This compound (oral, twice daily for 3 weeks) | Significant reduction in tumor growth | [5][7] |

| COLO205 Xenograft | Colon Cancer | This compound (20 mg/kg, twice daily for 3 weeks) | Decreased tumor volume and weight | [7] |

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

This protocol outlines the determination of the IC50 of this compound in NTRK fusion-positive cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding : Seed cancer cells (e.g., COLO205, HCT116) in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.

-

Drug Treatment : Treat the cells with serial dilutions of this compound (e.g., 100 nM to 4000 nM) for 24 hours.

-

CCK-8 Reagent Addition : Add 10 µL of CCK-8 solution to each well and incubate for 1 hour at 37°C.

-

Absorbance Measurement : Measure the optical density (OD) at 450 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis for TRK Phosphorylation

This protocol describes the assessment of this compound's inhibitory effect on TRK phosphorylation and downstream signaling.

-

Cell Culture and Treatment : Culture NTRK fusion-positive cells (e.g., KM12) and treat with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Cell Lysis : Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated TRK (p-TRK), p-AKT, or p-ERK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probing : Strip the membrane and re-probe with antibodies against total TRK, total AKT, total ERK, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Densitometry Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse xenograft model.

-

Animal Model : Use immunodeficient mice (e.g., athymic nude mice).

-

Cell Implantation : Subcutaneously inject NTRK fusion-positive cancer cells (e.g., KM12 or COLO205) into the flank of the mice.

-

Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration : Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., twice daily for 3 weeks). The control group receives the vehicle.

-

Tumor Measurement : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Calculate the percentage of tumor growth inhibition (TGI).

Conclusion

The preclinical data for this compound provides a strong rationale for its clinical use in patients with NTRK fusion-positive solid tumors. In vitro studies have demonstrated its high potency and selectivity for TRK kinases, leading to the inhibition of key oncogenic signaling pathways. These findings are corroborated by in vivo studies, which have shown significant anti-tumor efficacy in xenograft models of NTRK fusion-driven cancers. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of TRK inhibitors and the broader field of precision oncology.

References

- 1. This compound in adult patients with solid tumours: a multi-centre, open-label, phase I dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA approves this compound for solid tumors with NTRK gene fusions | FDA [fda.gov]

- 4. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to TRK Fusion Oncogenesis and Larotrectinib's Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role of Tropomyosin Receptor Kinase (TRK) fusions in cancer and the mechanism of Larotrectinib, a first-in-class TRK inhibitor. It details the molecular basis of oncogenesis, clinical efficacy, diagnostic methodologies, and mechanisms of resistance.

The Role of TRK Fusions in Oncogenesis

The Neurotrophic Tyrosine Receptor Kinase (NTRK) gene family, comprising NTRK1, NTRK2, and NTRK3, encodes the TRK protein family: TRKA, TRKB, and TRKC, respectively.[1][2] These transmembrane receptors are crucial for the development and function of the nervous system, activated by neurotrophins to regulate cell differentiation, survival, and proliferation.[1][3]

Oncogenic activation occurs through chromosomal rearrangements that fuse the 3' region of an NTRK gene, which contains the kinase domain, with the 5' region of an unrelated gene.[1][4][5] This creates a chimeric TRK fusion protein.[6][7] The fusion partner often provides a dimerization or coiled-coil domain that leads to ligand-independent, constitutive activation of the TRK kinase.[2][8] This constant signaling drives tumor cell growth and survival by persistently activating downstream oncogenic pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT pathways.[9][10][11]

NTRK gene fusions are rare but have been identified as oncogenic drivers in a wide array of both pediatric and adult solid tumors, making them a key target for precision oncology.[1][12]

This compound: A Targeted TRK Inhibitor

This compound is a highly selective, ATP-competitive, small-molecule inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[4][13][14] It was developed as a "tissue-agnostic" therapy, meaning its use is based on the presence of an NTRK gene fusion, regardless of the cancer's location in the body.[11][15]

The core mechanism of action involves this compound binding to the ATP-binding pocket within the TRK kinase domain.[11] This action blocks the phosphorylation and subsequent activation of the kinase, thereby preventing the downstream signaling that drives tumor growth.[9][11] By inhibiting the constitutively active TRK fusion protein, this compound induces apoptosis and halts cell proliferation in tumors dependent on this signaling pathway.[11][15]

Clinical Efficacy and Safety of this compound

The approval and clinical use of this compound are supported by data from three key multicenter, open-label, single-arm clinical trials: LOXO-TRK-14001 (Phase I, adults), SCOUT (Phase I/II, pediatrics), and NAVIGATE (Phase II, basket trial for adolescents and adults).[16][17][18][19] An integrated analysis of these trials demonstrated robust and durable responses across a wide variety of tumor types in both children and adults.

Table 1: Summary of Efficacy Data from Integrated Analysis of this compound Trials

| Efficacy Endpoint | Result (All Patients, n=206 evaluable) | 95% Confidence Interval (CI) |

|---|---|---|

| Overall Response Rate (ORR) | 75% | 68% - 81% |

| Complete Response (CR) | 22% | - |

| Partial Response (PR) | 53% | - |

| Median Duration of Response (DOR) | 49.3 months | 27.3 - Not Estimable |

| Median Progression-Free Survival (PFS) | 35.4 months | 23.4 - 55.7 months |

| Overall Survival (OS) at 36 months | 77% | 69% - 84% |

| Median Time to Response | 1.8 months | (Range: 0.9 - 9.1 months) |

Data based on an expanded dataset with a median follow-up of 22.3 months presented as of July 2020.[20]

Responses were observed regardless of patient age, tumor histology, or the specific NTRK gene fusion partner.[21][22] this compound is generally well-tolerated, with most treatment-related adverse events being grade 1 or 2.[20][21] Few patients discontinue treatment due to adverse events, highlighting its favorable safety profile.[20][21]

Methodologies for Detecting TRK Fusions

Accurate identification of NTRK gene fusions is critical for patient selection. Several diagnostic methods are employed, each with distinct advantages and limitations.[23][24] An integrated testing strategy, often starting with a screening method, is recommended.[25]

Table 2: Comparison of TRK Fusion Detection Methods

| Method | Analyte | Principle | Advantages | Limitations |

|---|---|---|---|---|

| Immunohistochemistry (IHC) | Protein | Uses a pan-TRK antibody to detect overexpression of the C-terminal portion of TRK proteins.[26] | Rapid, cost-effective, widely available; excellent as a screening tool.[27][28] | Detects wild-type TRK expression, leading to false positives; requires molecular confirmation.[29] |

| Fluorescence In Situ Hybridization (FISH) | DNA | Employs break-apart probes to detect chromosomal rearrangements at the NTRK1/2/3 gene loci.[30][31] | Well-established for detecting rearrangements. | Requires three separate assays for each NTRK gene; may not detect intrachromosomal fusions; interpretation can be challenging.[25][29] |

| Reverse Transcription PCR (RT-PCR) | RNA | Amplifies specific, known fusion transcripts.[24] | Highly sensitive for known fusions.[27] | Cannot detect novel or unknown fusion partners; complex to multiplex for all possible fusions.[24][27] |

| Next-Generation Sequencing (NGS) | DNA / RNA | High-throughput sequencing to identify a broad range of genomic alterations. | Can detect known and novel fusion partners simultaneously; can assess other relevant biomarkers.[29][32] | Longer turnaround time, higher cost, requires complex bioinformatics.[29] |

RNA-based NGS is often considered the preferred method as it directly sequences expressed transcripts, confirming the fusion is in-frame and avoiding the large intronic regions characteristic of NTRK genes.[25][29][33]

Mechanisms of Resistance to this compound

While this compound induces durable responses, acquired resistance can eventually occur, limiting long-term efficacy.[13] Resistance mechanisms are primarily categorized as on-target or off-target.

-

On-Target Resistance: This is the most common mechanism and involves the acquisition of secondary mutations in the NTRK kinase domain that interfere with this compound binding.[13][34][35] Mutations in the "solvent front" (e.g., NTRK1 G595R, NTRK3 G623R) and "gatekeeper" regions are frequently observed.[13][36] These mutations sterically hinder the drug's ability to fit into the ATP-binding pocket.[13]

-

Off-Target Resistance: This less common mechanism involves the activation of alternative or "bypass" signaling pathways that circumvent the need for TRK signaling.[13] Genomic alterations that activate the MAPK pathway, such as mutations in KRAS or BRAF, or amplification of other receptor tyrosine kinases like MET, have been identified as sources of off-target resistance.[13][34][35][36]

The development of next-generation TRK inhibitors (e.g., selitrectinib) is a key strategy to overcome on-target resistance mutations.[34]

Conclusion and Future Directions

The development of this compound represents a landmark achievement in precision oncology, establishing the efficacy of a tumor-agnostic therapeutic strategy. The high and durable response rates in patients with NTRK fusion-positive cancers underscore the critical importance of routine molecular profiling to identify these actionable oncogenic drivers. Future research will continue to focus on optimizing diagnostic strategies, understanding and overcoming resistance mechanisms with next-generation inhibitors, and exploring combination therapies to further improve patient outcomes.

References

- 1. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. [PDF] Current therapeutic landscape and resistance mechanisms to this compound | Semantic Scholar [semanticscholar.org]

- 5. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomarker.onclive.com [biomarker.onclive.com]

- 7. ntrktesting.com [ntrktesting.com]

- 8. onclive.com [onclive.com]

- 9. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. benchchem.com [benchchem.com]

- 12. Oncogenic TRK fusions are amenable to inhibition in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cancernetwork.com [cancernetwork.com]

- 17. cancernetwork.com [cancernetwork.com]

- 18. onclive.com [onclive.com]

- 19. Indirect Treatment Comparison of this compound versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. Efficacy of this compound in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 22. onclive.com [onclive.com]

- 23. oncologypro.esmo.org [oncologypro.esmo.org]

- 24. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recommended testing algorithms for NTRK gene fusions in pediatric and selected adult cancers: Consensus of a Singapore Task Force - PMC [pmc.ncbi.nlm.nih.gov]

- 26. oncology.labcorp.com [oncology.labcorp.com]

- 27. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]

- 28. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ntrktesting.com [ntrktesting.com]

- 30. abacusdx.com [abacusdx.com]

- 31. All tests | Sonic Genetics [sonicgenetics.com.au]

- 32. NTRK Fusion Detection in Cancer [sapac.illumina.com]

- 33. ntrktesting.com [ntrktesting.com]

- 34. ascopubs.org [ascopubs.org]

- 35. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. ASCO – American Society of Clinical Oncology [asco.org]

Larotrectinib's Impact on Downstream Signaling: A Technical Guide to the MAPK and PI3K/AKT Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] In a variety of solid tumors, chromosomal translocations can lead to the creation of constitutively active TRK fusion proteins.[3] These fusion proteins are oncogenic drivers, promoting uncontrolled cell proliferation and survival through the activation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on these two critical signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the TRK kinase domain.[5] By binding to the ATP-binding site of the TRK fusion proteins with high affinity, it prevents their autophosphorylation and subsequent activation.[3] This blockade of the initial step in the signaling cascade leads to a comprehensive shutdown of downstream effector pathways, ultimately resulting in the suppression of tumor growth and induction of apoptosis in cancer cells harboring TRK fusions.[3]

Impact on Downstream Signaling Pathways

The constitutive activation of TRK fusion proteins triggers a cascade of intracellular signaling events. This compound effectively abrogates these signals, with the most profound effects observed in the MAPK and PI3K/AKT pathways.[6]

MAPK (RAS-RAF-MEK-ERK) Pathway

The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. In TRK fusion-positive cancers, this pathway is aberrantly activated. This compound treatment leads to a significant reduction in the phosphorylation of key components of this pathway, including MEK and ERK, thereby halting uncontrolled cell division.[7]

PI3K/AKT Pathway

The PI3K/AKT pathway is crucial for cell survival, growth, and the inhibition of apoptosis. This compound-mediated inhibition of TRK fusion proteins results in the dephosphorylation and inactivation of AKT, a key kinase in this pathway.[6] This disruption of PI3K/AKT signaling promotes programmed cell death in cancer cells.

Quantitative Analysis of Pathway Inhibition

| Parameter | Description | Expected Effect of this compound | Reference |

| p-TRK Levels | Phosphorylated (active) form of the TRK fusion protein. | Significant decrease | [8] |

| p-AKT Levels | Phosphorylated (active) form of AKT kinase. | Significant decrease | |

| p-ERK Levels | Phosphorylated (active) form of ERK kinase. | Significant decrease | |

| Cell Viability (IC50) | Concentration of this compound required to inhibit 50% of cell growth in TRK fusion-positive cell lines. | Low nanomolar range | [9] |

| Tumor Growth Inhibition | Reduction in tumor volume in in vivo models of TRK fusion cancers. | Significant reduction | [9] |

Experimental Protocols

To assess the impact of this compound on the MAPK and PI3K/AKT signaling pathways, Western blotting is a standard and effective method.

Protocol: Western Blot Analysis of Key Signaling Proteins

1. Cell Culture and Treatment:

-

Culture TRK fusion-positive cancer cell lines (e.g., KM12) in appropriate media.

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

2. Protein Lysate Preparation:

-

After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by molecular weight.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of TRK, AKT, and ERK overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

7. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Signaling Pathways and Experimental Workflow

To further elucidate the mechanism of this compound and the experimental procedures used to study its effects, the following diagrams are provided.

Caption: this compound inhibits the TRK fusion protein, blocking MAPK and PI3K/AKT signaling.

References

- 1. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. Complete Response on this compound in NTRK2 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. targetedonc.com [targetedonc.com]

- 7. Response and Mechanisms of Resistance to this compound and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

In Vitro Potency of Larotrectinib Against TRKA, TRKB, and TRKC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of Larotrectinib, a first-in-class, highly selective Tropomyosin Receptor Kinase (TRK) inhibitor. The information presented herein is curated for professionals in the fields of oncology research and drug development, offering a centralized resource on this compound's activity against its primary targets: TRKA, TRKB, and TRKC.

This compound has demonstrated potent and selective inhibition of all three TRK proteins (TRKA, TRKB, and TRKC).[1] This activity is crucial for its therapeutic effect in patients with cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. These genetic alterations lead to the formation of TRK fusion proteins that are constitutively active, driving oncogenesis through the continuous activation of downstream signaling pathways.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the TRK kinase domain, thereby blocking its activity.[4]

Quantitative Analysis of In Vitro Potency

The in vitro potency of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a clear comparison of its activity against each TRK protein.

Biochemical Potency

Biochemical assays utilizing recombinant human TRK enzymes are fundamental in determining the direct inhibitory effect of a compound on its target. The following table summarizes the IC50 values of this compound against the kinase domains of TRKA, TRKB, and TRKC.

| Target | IC50 (nmol/L) | Reference |

| TRKA | 5 - 6.5 | [4][5] |

| TRKB | 8.1 - 11 | [4][5] |

| TRKC | 10.6 - 11 | [4][5] |

Table 1: Biochemical IC50 values of this compound against TRK kinases.

Cellular Potency

Cell-based assays provide insight into the drug's activity in a more biologically relevant context. These assays typically use cancer cell lines with known NTRK gene fusions to measure the inhibitor's ability to suppress cell proliferation.

| Cell Line | Cancer Type | NTRK Fusion | IC50 (nmol/L) | Reference |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | ~1-5 | [6] |

Table 2: Cellular IC50 values of this compound in a TRK fusion-positive cancer cell line.

TRK Signaling Pathways

TRK receptors are transmembrane proteins that, upon binding with their neurotrophin ligands, activate several downstream signaling cascades crucial for cell growth and differentiation.[7] In cancers with NTRK gene fusions, these pathways are constitutively activated. This compound's inhibition of TRK fusion proteins disrupts these oncogenic signals. The primary signaling pathways affected are the Ras-Raf-MAPK, PI3K-Akt-mTOR, and PLCγ-PKC pathways.[2][3]

Figure 1: this compound's inhibition of constitutively active TRK fusion proteins blocks downstream signaling pathways, including MAPK, PI3K-AKT, and PLCγ, thereby reducing cancer cell proliferation and survival.

Experimental Protocols

The determination of this compound's in vitro potency relies on standardized biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified TRKA, TRKB, and TRKC kinases.

Methodology: A biochemical enzymatic assay is performed using recombinant human TRK kinases. The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the kinase.

Reagents and Materials:

-

Recombinant human TRKA, TRKB, and TRKC kinase domains

-

Adenosine triphosphate (ATP)

-

A suitable peptide substrate (e.g., poly-Glu-Tyr)

-

This compound at various concentrations

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration might be 1 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup: To each well of a multi-well plate, add the TRK enzyme and the serially diluted this compound. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Proliferation Assay

Objective: To assess the ability of this compound to inhibit the proliferation of cancer cells harboring an NTRK gene fusion.

Methodology: This assay measures the number of viable cells after treatment with this compound. A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

Reagents and Materials:

-

A cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion)

-

Appropriate cell culture medium and supplements (e.g., DMEM with 10% FBS)

-

This compound at various concentrations

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

Opaque-walled 96-well plates (for luminescent assays) or standard 96-well plates (for colorimetric assays)

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed the NTRK fusion-positive cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound in the culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add a solubilizing agent (e.g., detergent reagent) and incubate in the dark for 2 hours.

-

For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

For MTT assay: Measure the absorbance at 570 nm using a spectrophotometer.

-

For CellTiter-Glo® assay: Measure the luminescence using a luminometer.

-

-

Data Analysis: The absorbance or luminescence is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and determine the cellular IC50 value using a non-linear regression model.

Figure 2: General experimental workflows for determining the biochemical and cell-based IC50 values of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

Structural Biology of Larotrectinib Binding to the TRK Kinase Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular underpinnings of Larotrectinib's interaction with the Tropomyosin Receptor Kinase (TRK) family. This compound is a first-in-class, highly selective, ATP-competitive inhibitor of TRKA, TRKB, and TRKC, the protein products of the NTRK1, NTRK2, and NTRK3 genes, respectively. Its clinical success in treating cancers harboring NTRK gene fusions, irrespective of tumor histology, highlights the power of targeting specific oncogenic drivers. This document delves into the structural basis of this potent inhibition, providing quantitative data, detailed experimental methodologies, and visual representations of the key biological and experimental processes.

Core Mechanism of Action: Structural Insights

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the aberrant signaling that drives tumor growth. While a specific co-crystal structure of this compound bound to a TRK kinase domain is not publicly available in the Protein Data Bank (PDB), structural insights have been gleaned from homology modeling and the crystal structures of TRK kinases with other inhibitors.[1][2] These studies reveal a highly conserved ATP-binding cleft where this compound is predicted to form key interactions.

The pyrazolopyrimidine core of this compound likely forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for ATP-competitive inhibitors. The difluorophenyl moiety is expected to extend into a hydrophobic pocket, while the hydroxypyrrolidine group likely interacts with the solvent front. This precise fit confers high potency and selectivity for the TRK family of kinases.[2]

Quantitative Analysis of this compound's Potency

The efficacy of this compound is underscored by its potent inhibition of all three TRK family members, as demonstrated by in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, indicating a high degree of affinity and inhibitory activity.

| Kinase Target | IC50 (nM) | Reference |

| TRKA | 5-11 | [3] |

| TRKB | 5-11 | [3] |

| TRKC | 5-11 | [3] |

TRK Signaling Pathway and Inhibition by this compound

TRK receptors are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating a cascade of downstream signaling events crucial for cell survival, proliferation, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of these pathways. This compound effectively abrogates this oncogenic signaling.

Caption: TRK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the interaction of this compound with TRK kinases.

X-ray Crystallography of a TRK Kinase Domain in Complex with an Inhibitor

The following is a generalized workflow for determining the co-crystal structure of a kinase with an inhibitor like this compound.

Caption: A typical workflow for X-ray crystallography of a protein-ligand complex.

Detailed Methodology:

-

Protein Expression and Purification: The human TRKA kinase domain (e.g., residues 441-796) is cloned into an expression vector with a purification tag (e.g., His-tag). The protein is expressed in a suitable system, such as E. coli, and purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

Co-crystallization: The purified TRKA kinase domain is concentrated to approximately 10 mg/mL. This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution at a molar excess (e.g., 3-fold). The complex is incubated to allow for binding.

-

Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of pH, precipitants, and additives. Sitting-drop or hanging-drop vapor diffusion methods are commonly employed.

-

Crystal Optimization and Growth: Promising crystallization conditions are optimized by varying the concentrations of the precipitant, buffer, and additives to obtain diffraction-quality crystals.

-

X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known kinase domain structure as a search model. The inhibitor is then manually fitted into the electron density map, and the entire complex is refined to produce the final atomic model.

In Vitro TRK Kinase Activity Assay

This protocol outlines a method to determine the IC50 value of this compound against TRK kinases.

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagents:

-

Recombinant human TRKA, TRKB, or TRKC kinase domain.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP.

-

This compound (serially diluted).

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Procedure:

-

In a 384-well plate, add the TRK kinase and the serially diluted this compound or DMSO control.

-

Incubate at room temperature to allow for inhibitor binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction at 30°C for a predetermined time to allow for substrate phosphorylation.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal (e.g., luminescence) is proportional to the kinase activity.

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control.

-